molecular formula C17H21ClN2O3 B2524717 N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride CAS No. 2418730-31-9

N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride

Cat. No. B2524717
CAS RN: 2418730-31-9
M. Wt: 336.82
InChI Key: GTMJWULPDUDGDL-UHFFFAOYSA-N
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Description

The compound "N-(2-Amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related naphthalene derivatives and their synthesis, properties, and potential applications. These compounds are of interest due to their diverse chemical and physical properties, which can be tailored for various uses, including dyes, polymers, and potential medical applications .

Synthesis Analysis

The synthesis of naphthalene derivatives involves several steps, including the imidization of dichlorinated anhydride with amines and subsequent nucleophilic exchange reactions . Another method includes the catalytic hydrogenation of cyanonaphthamides to produce N-(aminoalkyl)phenyl naphthalene carboxamides . Additionally, bis(phenoxy)naphthalene-containing diamines are synthesized from dihydroxynaphthalene and p-chloronitrobenzene, followed by reduction . These methods demonstrate the versatility in synthesizing naphthalene derivatives, which could be applied to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their properties and applications. For instance, the core-substituted naphthalene diimides exhibit shifted absorption maxima and high fluorescence quantum yields due to their specific molecular structures . The crystal structure of a related compound, 1-[N-(4-chlorophenyl)]aminomethylidene-2(1H)naphthalenone, shows a non-planar conformation with a significant dihedral angle, which is supported by various spectroscopic and computational methods . These insights into molecular structure are essential for understanding the behavior of naphthalene derivatives.

Chemical Reactions Analysis

The chemical reactivity of naphthalene derivatives is influenced by their functional groups and molecular structure. The papers describe nucleophilic exchange reactions and catalytic hydrogenation as key steps in modifying the naphthalene core . These reactions are chemoselective and can be used to introduce various functional groups, altering the compound's reactivity and properties.

Physical and Chemical Properties Analysis

Naphthalene derivatives exhibit a range of physical and chemical properties. The optical and electrochemical properties of amino-functionalized naphthalene diimides are particularly notable, with significant bathochromic shifts in absorption maxima and high fluorescence quantum yields . The polymers derived from bis(phenoxy)naphthalene-containing diamines show solubility in aprotic solvents, high glass transition temperatures, and thermal stability . These properties make naphthalene derivatives suitable for high-performance materials and potential optoelectronic applications.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Reactivity: Aryliodonium ylides of 2-hydroxy-1,4-naphthoquinone have been shown to react with amines, leading to products with potential applications in the synthesis of complex organic molecules. This research indicates a broader utility of naphthalene derivatives in organic synthesis (Malamidou-Xenikaki et al., 2003) source.
  • Derivatization Techniques: Naphthalene-2,3-dicarboxaldehyde has been investigated as a derivatizing reagent for the electrochemical detection of tagged amino acids, demonstrating its potential in analytical chemistry applications (Oates & Jorgenson, 1989) source.

Sensing and Detection

  • Colorimetric Sensing of Fluoride Anions: N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been synthesized and found to exhibit colorimetric sensing capabilities for fluoride anions, highlighting the potential of naphthalene derivatives in environmental monitoring and chemical sensing (Younes et al., 2020) source.

Biodegradation and Environmental Applications

  • Biodegradation Mechanism Study: The mechanism of dihydroxylation of pyrene by naphthalene dioxygenase was explored, providing insights into microbial remediation strategies for polluting aromatic compounds, indicating the environmental relevance of studying naphthalene derivatives (Jin et al., 2015) source.

properties

IUPAC Name

N-(2-amino-1-naphthalen-2-ylethyl)-1,4-dioxane-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3.ClH/c18-10-15(19-17(20)16-11-21-7-8-22-16)14-6-5-12-3-1-2-4-13(12)9-14;/h1-6,9,15-16H,7-8,10-11,18H2,(H,19,20);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMJWULPDUDGDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CO1)C(=O)NC(CN)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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